molecular formula C10H9ClN2S B2396602 1-(2-chlorobenzyl)-1H-imidazole-2-thiol CAS No. 95333-70-3

1-(2-chlorobenzyl)-1H-imidazole-2-thiol

Cat. No. B2396602
CAS RN: 95333-70-3
M. Wt: 224.71
InChI Key: RKQQTALYAVPJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzyl)-1H-imidazole-2-thiol, also known as CBIT, is an organic compound with a variety of applications in the scientific research field. It is used as a building block for the synthesis of other compounds, as a reagent for organic transformations, and as a ligand for metal complexes. CBIT is also of interest due to its potential for use in drug design, as it has been shown to interact with proteins and enzymes in a way that could be potentially useful in drug development.

Scientific Research Applications

1-(2-chlorobenzyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research. It has been used as a reagent for organic transformations, such as the synthesis of new compounds and the modification of existing compounds. It has also been used as a ligand for metal complexes, which can be used for a variety of purposes, such as catalysis and drug delivery. Additionally, this compound has been studied for its potential use in drug design, as it has been shown to interact with proteins and enzymes in a way that could be potentially useful in drug development.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-1H-imidazole-2-thiol is not fully understood. However, it is believed to interact with proteins and enzymes in a way that could be potentially useful in drug design. It has been shown to bind to certain proteins and enzymes, and to disrupt their activity, which could be useful in drug design. Additionally, it has been shown to interact with DNA, which could also be useful in drug design.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with proteins and enzymes in a way that could be potentially useful in drug design. Additionally, it has been shown to interact with DNA, which could also be useful in drug design. It has also been shown to have antifungal and antibacterial activity, which could be useful in the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-chlorobenzyl)-1H-imidazole-2-thiol in laboratory experiments include its ease of synthesis, its stability, and its low cost. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it has been shown to interact with a variety of proteins and enzymes.

Future Directions

There are a number of potential future directions for 1-(2-chlorobenzyl)-1H-imidazole-2-thiol. One potential direction is the development of new drugs that utilize this compound’s ability to interact with proteins and enzymes. Additionally, it could be used to develop new metal complexes for use in catalysis and drug delivery. Additionally, it could be used to develop new compounds and modify existing compounds. Finally, it could be used to develop new methods of synthesis, as well as new methods of analysis.

Synthesis Methods

1-(2-chlorobenzyl)-1H-imidazole-2-thiol can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chlorobenzyl chloride with imidazole-2-thiol in the presence of a base such as potassium carbonate. This reaction yields this compound in high yields, with a purity of greater than 95%. Other methods of synthesis include the reaction of 2-chlorobenzyl bromide with imidazole-2-thiol in the presence of a base, the reaction of 2-chlorobenzaldehyde with imidazole-2-thiol in the presence of sodium hydroxide, and the reaction of 2-chlorobenzyl alcohol with imidazole-2-thiol in the presence of a base.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-8(9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQQTALYAVPJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CNC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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